molecular formula C16H16N2O5 B4976857 2-ethoxy-N-(2-methoxy-4-nitrophenyl)benzamide

2-ethoxy-N-(2-methoxy-4-nitrophenyl)benzamide

Cat. No.: B4976857
M. Wt: 316.31 g/mol
InChI Key: LVZXUCCZEKFMSM-UHFFFAOYSA-N
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Description

2-ethoxy-N-(2-methoxy-4-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of ethoxy and methoxy groups attached to the benzamide structure, along with a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(2-methoxy-4-nitrophenyl)benzamide typically involves the reaction of 2-methoxy-4-nitroaniline with ethyl benzoate under specific conditions. The reaction is usually carried out in the presence of a catalyst such as a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(2-methoxy-4-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-ethoxy-N-(2-methoxy-4-aminophenyl)benzamide.

Scientific Research Applications

2-ethoxy-N-(2-methoxy-4-nitrophenyl)benzamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(2-methoxy-4-nitrophenyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may also inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethoxy-N-(4-methyl-2-nitrophenyl)benzamide
  • 2,3-dimethoxybenzamide
  • 3-acetoxy-2-methylbenzamide

Uniqueness

2-ethoxy-N-(2-methoxy-4-nitrophenyl)benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

2-ethoxy-N-(2-methoxy-4-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5/c1-3-23-14-7-5-4-6-12(14)16(19)17-13-9-8-11(18(20)21)10-15(13)22-2/h4-10H,3H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVZXUCCZEKFMSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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